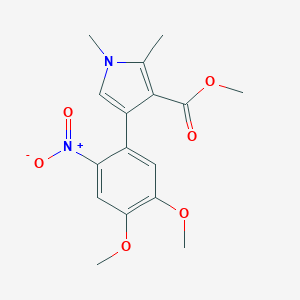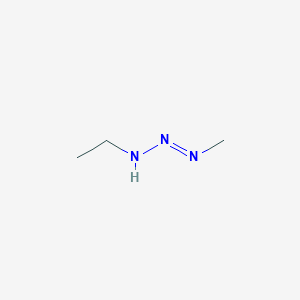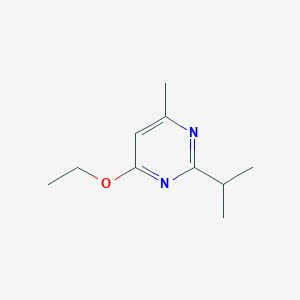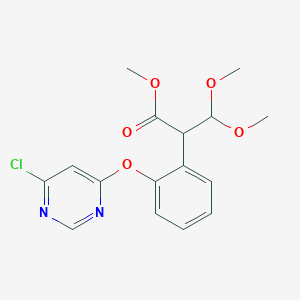
2-(Methylsulfonyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Methylsulfonyl)ethanol and its derivatives, such as 2-(methylsulfonyl)-1-(2-quinolyl)ethanol and its O-methyl derivatives, involves conformational analyses carried out using molecular mechanics force fields and the Altona relationship, emphasizing the role of polar interactions and intramolecular hydrogen bonding in stabilizing different conformations (Alvarez-Ibarra et al., 1996).
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)ethanol derivatives has been analyzed through conformational studies, focusing on β-hydroxy and β-methoxy sulfones. The stability of different conformations is controlled by polar interactions, with less significant contributions from steric effects and intramolecular hydrogen bonding (Alvarez-Ibarra et al., 1996).
Chemical Reactions and Properties
The compound participates in various chemical reactions, such as the synthesis of sulfonamides from methanesulfonyl chloride, highlighting its utility in producing compounds with different functional groups under specific reaction conditions (Zhao Li-fang, 2002).
Physical Properties Analysis
Physical properties like density, viscosity, and refractive indices of mixtures involving ethanol and other solvents have been studied, indicating the compound's interactions and compatibility with various chemicals (Andreatta et al., 2009).
Chemical Properties Analysis
2-(Methylsulfonyl)ethanol’s chemical properties, such as its role in the synthesis of chiral ligands and its reactions with other chemical compounds, have been explored to understand its reactivity and potential in synthetic chemistry. This includes the synthesis of chiral propargyl alcohols with moderate to good enantioselectivity (Jin et al., 2010).
Wissenschaftliche Forschungsanwendungen
It's used in the esterification of alcohols by carboxylic acids, utilizing the Brønsted acidic ionic liquid N-methyl-2-pyrrolidoniummethyl sulfonate for high conversion rates and selectivities (Zhang, Xu, Zhou, Zhang, & Wang, 2004).
In biofuel production, it aids in the pretreatment of rice straw for ethanol production, enhancing the utilization of rice straw components and reducing production costs (Zhu, Huang, Huang, Wang, Chen, & Wu, 2015).
It plays a role in synthesizing 2-(1H-1,2,4-triazol-1-yl)ethanols, which have potential applications in herbicidal and antifungal chemistry (Lassalas, Claraz, Tran, Vors, Tsuchiya, Coqueron, & Cossy, 2017).
Its derivative, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, has been used for extracting alcohols from water, suggesting applications in renewable fuel processes (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
The compound is involved in the synthesis of β-hydroxy sulfones from hydrophilic epoxides in aqueous media, avoiding organic solvents (Chumachenko & Sampson, 2006).
Methyl sulfonamide synthesis, using methanesulfonyl chloride, cyclohexane, and ethanol, produces yields of 87%-89% at a reaction temperature of 35-40°C (Li-fang, 2002).
In photolysis studies, the methylsulfonyl radical from methylsulfonyl ethanol shows a lifetime of 1.1 ps, indicating potential in photochemical research (Owrutsky, Nelson, & Baronavski, 2001).
The compound is useful in microencapsulation processes, particularly for 2-phenyl ethanol, demonstrating its applicability in material science (Qiu, Tian, Yin, Zhou, & Zhu, 2019).
In medical research, it's been found that low-dose ethanol infusions can predispose elderly type 2 diabetic patients to sulfonylurea-induced low blood glucose (Burge, Zeise, Sobhy, Rassam, & Schade, 1999).
It's used in the development of ethanol sensors, which are highly sensitive and suitable for ethanol detection systems (Lee & Chou, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYFTKODBWKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164950 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)ethanol | |
CAS RN |
15205-66-0 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulphonyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHANESULFONYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)





